molecular formula C26H25N5O2S B2613043 2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-36-8

2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2613043
CAS No.: 887222-36-8
M. Wt: 471.58
InChI Key: DTLRUDSNRGMILF-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiazole ring, along with phenyl and piperazine substituents. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be formed by reacting the triazole intermediate with α-haloketones in the presence of a base.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Attachment of the Piperazine and Phenyl Groups: The final step involves the nucleophilic substitution reaction of the intermediate with 4-phenylpiperazine and 3-methylphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s diverse functional groups make it a candidate for the development of new materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one

Uniqueness

2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of a furan ring, a triazole ring, and a thiazole ring, along with phenyl and piperazine substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-18-7-5-8-19(17-18)22(30-14-12-29(13-15-30)20-9-3-2-4-10-20)23-25(32)31-26(34-23)27-24(28-31)21-11-6-16-33-21/h2-11,16-17,22,32H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRUDSNRGMILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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